molecular formula C21H19Cl2N7O B11058858 N-{2-[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-YL]-2-propanyl}-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

N-{2-[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-YL]-2-propanyl}-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11058858
M. Wt: 456.3 g/mol
InChI Key: UNLPSIMYGZLUKK-UHFFFAOYSA-N
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Description

N-{2-[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-YL]-2-propanyl}-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-YL]-2-propanyl}-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the triazole rings: This can be achieved through a click chemistry approach, where azides and alkynes react in the presence of a copper catalyst to form 1,2,3-triazoles.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the triazole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-YL]-2-propanyl}-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized triazole derivatives, reduced triazole compounds, and substituted aromatic triazoles.

Scientific Research Applications

N-{2-[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-YL]-2-propanyl}-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-YL]-2-propanyl}-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Chlorinated aromatic compounds: Compounds with chlorinated benzene rings but different functional groups.

Properties

Molecular Formula

C21H19Cl2N7O

Molecular Weight

456.3 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[2-[1-[(4-chlorophenyl)methyl]triazol-4-yl]propan-2-yl]triazole-4-carboxamide

InChI

InChI=1S/C21H19Cl2N7O/c1-21(2,19-13-29(27-26-19)11-14-6-8-15(22)9-7-14)24-20(31)18-12-30(28-25-18)17-5-3-4-16(23)10-17/h3-10,12-13H,11H2,1-2H3,(H,24,31)

InChI Key

UNLPSIMYGZLUKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=N1)CC2=CC=C(C=C2)Cl)NC(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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